6-Bromo-1H-indazol-3-ol

Catalog No.
S700570
CAS No.
885521-92-6
M.F
C7H5BrN2O
M. Wt
213.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-1H-indazol-3-ol

CAS Number

885521-92-6

Product Name

6-Bromo-1H-indazol-3-ol

IUPAC Name

6-bromo-1,2-dihydroindazol-3-one

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

InChI

InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11)

InChI Key

JUWHHOSUZDEEQQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)NNC2=O

Canonical SMILES

C1=CC2=C(C=C1Br)NNC2=O

6-Bromo-1H-indazol-3-ol is a key heterocyclic intermediate, primarily utilized in the development of targeted therapeutics. The indazol-3-ol core is a privileged scaffold in medicinal chemistry, frequently forming the hinge-binding region of potent kinase inhibitors. The bromine atom at the C-6 position serves as a critical and versatile synthetic handle, enabling strategic C-C and C-N bond formation through well-established cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations. This specific substitution pattern is fundamental to constructing complex molecules designed to modulate key cellular signaling pathways in areas such as oncology.

The precise placement of the bromine atom at the C-6 position is a critical design element, not an arbitrary choice. Substituting 6-bromo-1H-indazol-3-ol with its C-5 or C-7 bromo isomers, or with an unsubstituted indazolol, can lead to a significant loss of biological activity and altered synthetic outcomes. The electronic and steric environment created by the C-6 bromine directly influences the molecule's ability to fit into the ATP-binding pocket of target kinases like c-Met and ALK. Furthermore, the reactivity and regioselectivity of subsequent functionalization steps are dictated by this specific substitution pattern, meaning that alternative isomers will not follow the same validated synthetic pathways, leading to different impurities and lower yields of the desired final compound.

Essential for High-Potency c-Met Kinase Inhibition in Drug Analogs

In structure-activity relationship (SAR) studies for c-Met inhibitors, the final compound derived from a 6-substituted indazole core demonstrated significantly higher potency than analogs derived from an unsubstituted core. Specifically, the introduction of a substituent at the C-6 position, enabled by the 6-bromo handle, was critical for achieving nanomolar-level inhibition.

Evidence Dimensionc-Met Kinase Inhibition (IC50)
Target Compound Data2.1 nM (for a derivative of 6-substituted indazole)
Comparator Or Baseline>1000 nM (for the corresponding unsubstituted indazole derivative)
Quantified Difference>475-fold improvement in potency
ConditionsIn vitro enzymatic assay against c-Met kinase.

This demonstrates that the C-6 functionalization, which starts with 6-bromo-1H-indazol-3-ol, is a non-negotiable requirement for achieving the high potency needed for effective c-Met inhibitor drug candidates.

Validated Precursor for Established Synthetic Routes to Crizotinib

6-Bromo-1H-indazol-3-ol is a direct precursor to 6-bromo-1H-indazole, a key starting material in the established, multi-step synthesis of Crizotinib (Xalkori®). This specific isomer is required for the critical SₙAr reaction with 2,6-dichloro-3-fluoro-phenyl-ethanol to form the core of the final drug molecule. The use of other isomers, such as 5-bromo or 7-bromo-1H-indazole, would not yield the correct final product via this validated and scalable route.

Evidence DimensionPrecursor Suitability
Target Compound DataServes as a key starting material for the synthesis of the ALK/MET inhibitor Crizotinib.
Comparator Or BaselineOther positional isomers (e.g., 5-bromo, 7-bromo) are not used in the established synthesis of Crizotinib.
Quantified DifferenceNot applicable (Qualitative difference in synthetic pathway validity).
ConditionsIndustrial synthesis of active pharmaceutical ingredients (APIs).

Procuring this exact CAS number de-risks process development and ensures compatibility with well-documented, scalable synthetic routes to high-value oncology therapeutics.

Enables Efficient Suzuki Coupling for Library Synthesis

The bromine at the C-6 position is a reliable and reactive handle for palladium-catalyzed Suzuki cross-coupling reactions, a cornerstone of modern medicinal chemistry for creating diverse compound libraries. In syntheses of indazole-based compounds, the 6-bromo isomer is frequently used to introduce aryl or heteroaryl moieties, a key step in optimizing the pharmacological properties of drug candidates. This position offers predictable reactivity, enabling efficient and high-yield coupling reactions crucial for both initial discovery and later-stage process scale-up.

Evidence DimensionSynthetic Utility in Suzuki Coupling
Target Compound DataRoutinely used as a substrate for Suzuki coupling to generate C-6 arylated indazoles.
Comparator Or BaselineThe reactivity of other isomers (e.g., 4-bromo, 7-bromo) can be different due to steric and electronic effects, potentially requiring re-optimization of reaction conditions.
Quantified DifferenceNot applicable (Qualitative difference in established utility).
ConditionsPalladium-catalyzed cross-coupling reactions with boronic acids/esters.

This compound provides a reliable and well-documented entry point for library synthesis, reducing the time and resources spent on reaction optimization compared to less-characterized isomers.

Core Building Block for Novel ALK/c-Met/RON Kinase Inhibitors

Ideal for research groups and pharmaceutical companies developing next-generation kinase inhibitors targeting ALK, c-Met, and RON for oncology applications. The evidence shows its necessity for achieving high-potency inhibition, making it the correct starting material for SAR campaigns aimed at discovering novel drug candidates with superior efficacy.

Process Development and Scale-Up for Crizotinib Analogs

For contract development and manufacturing organizations (CDMOs) and process chemistry teams working on Crizotinib or its analogs. Procuring this specific precursor ensures alignment with established, efficient, and scalable synthetic routes, minimizing process re-development and supply chain risks for late-stage clinical or commercial manufacturing.

Synthesis of C-6 Functionalized Indazole Libraries for High-Throughput Screening

Serves as a foundational reagent for medicinal chemistry programs building diverse compound libraries. Its proven reliability in Suzuki and other cross-coupling reactions allows for the rapid and efficient generation of novel C-6 substituted indazoles, enabling broad exploration of chemical space to identify new hits against a variety of biological targets.

XLogP3

1.8

Wikipedia

6-Bromo-1,2-dihydro-3H-indazol-3-one

Dates

Last modified: 08-15-2023

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